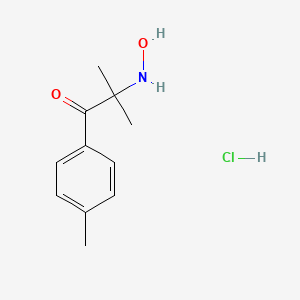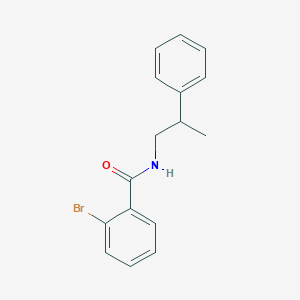![molecular formula C15H20N2O3S2 B4963012 2-ethoxyethyl 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]propanoate](/img/structure/B4963012.png)
2-ethoxyethyl 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethoxyethyl 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]propanoate, also known as DMTP, is a synthetic compound that has been studied for its potential applications in scientific research. DMTP is a thieno[2,3-d]pyrimidine derivative that has been shown to have a wide range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-ethoxyethyl 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]propanoate is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of cell cycle arrest. 2-ethoxyethyl 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]propanoate has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-ethoxyethyl 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]propanoate has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce cell cycle arrest, and induce apoptosis. Additionally, 2-ethoxyethyl 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]propanoate has been shown to have antioxidant properties, and may be useful in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-ethoxyethyl 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]propanoate is its potential as a new cancer treatment. It has been shown to have cytotoxic effects on cancer cells, and may be useful in the development of new cancer treatments. Additionally, 2-ethoxyethyl 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]propanoate has been shown to have antioxidant properties, and may be useful in the treatment of oxidative stress-related diseases. However, one limitation of 2-ethoxyethyl 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]propanoate is its potential toxicity, and further studies are needed to determine its safety and efficacy.
Direcciones Futuras
There are several potential future directions for the study of 2-ethoxyethyl 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]propanoate. One direction is the development of new cancer treatments based on the cytotoxic effects of 2-ethoxyethyl 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]propanoate on cancer cells. Another direction is the study of 2-ethoxyethyl 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]propanoate's potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to determine the safety and efficacy of 2-ethoxyethyl 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]propanoate, and to identify any potential side effects or toxicities.
Métodos De Síntesis
The synthesis of 2-ethoxyethyl 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]propanoate involves the reaction of 5,6-dimethylthieno[2,3-d]pyrimidine-4-thiol with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate. This reaction results in the formation of 2-ethoxyethyl 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]propanoate, which can be purified through column chromatography.
Aplicaciones Científicas De Investigación
2-ethoxyethyl 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]propanoate has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to have cytotoxic effects on cancer cells, and may be useful in the development of new cancer treatments. Additionally, 2-ethoxyethyl 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]propanoate has been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
2-ethoxyethyl 2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S2/c1-5-19-6-7-20-15(18)11(4)22-14-12-9(2)10(3)21-13(12)16-8-17-14/h8,11H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCTRVDYPHYXILL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC(=O)C(C)SC1=NC=NC2=C1C(=C(S2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxyethyl 2-({5,6-dimethylthieno[2,3-D]pyrimidin-4-YL}sulfanyl)propanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4962934.png)

![7-[(2-bromobenzyl)oxy]-4-butyl-2H-chromen-2-one](/img/structure/B4962943.png)
![N-(1-{1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B4962952.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-N-propionylpropanamide](/img/structure/B4962961.png)

![methyl 4-(4-{[(3'-methyl-4-biphenylyl)amino]carbonyl}-1-piperidinyl)-4-oxobutanoate](/img/structure/B4962979.png)

methyl]glycinate](/img/structure/B4963003.png)
![1-[4-(2-isopropoxyphenoxy)butoxy]-2-methoxy-4-methylbenzene](/img/structure/B4963008.png)
![2-{1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-piperidinyl}-5-methyl-1H-benzimidazole](/img/structure/B4963020.png)
![N-{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}-4-phenyl-2-butanamine](/img/structure/B4963023.png)
![N'-[(2-bromo-4-methylphenoxy)acetyl]-2-phenoxypropanohydrazide](/img/structure/B4963031.png)
![ethyl 2-{[(1H-benzimidazol-2-ylthio)acetyl]amino}-1,3-benzothiazole-6-carboxylate](/img/structure/B4963038.png)